4-Ethylbenzenesulfonic acid
Overview
Description
4-Ethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid where an ethyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical processes and industrial uses.
Biochemical Analysis
Biochemical Properties
Functionally, 4-Ethylbenzenesulfonic acid acts as a proton donor, contributing protons to interact with other molecules through a process called protonation . Protonation plays a pivotal role in biochemical processes such as enzyme catalysis, signal transduction, and protein folding . Additionally, it exhibits acid catalyst properties, enhancing the reaction rate between two molecules .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a proton donor. By contributing protons, it can influence various cellular processes, including enzyme catalysis, signal transduction, and protein folding
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules through protonation . This process is crucial in biochemical processes such as enzyme catalysis, where it can enhance the reaction rate between two molecules
Temporal Effects in Laboratory Settings
Its versatile nature enables its application in numerous research areas, including synthesis, mechanism of action, biochemical and physiological effects .
Metabolic Pathways
It is known to play a role in the synthesis of various compounds, including esters, amides, and sulfonamides, making it a common component in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzenesulfonic acid is typically synthesized by the sulfonation of ethylbenzene using sulfuric acid. The reaction involves the electrophilic aromatic substitution of the ethylbenzene with sulfur trioxide or fuming sulfuric acid to introduce the sulfonic acid group at the para position. The reaction conditions usually involve controlled temperatures and the use of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process. Ethylbenzene is reacted with sulfuric acid in large reactors, and the product is then separated from the reaction mixture. The separation process often involves neutralization with a base, followed by crystallization or distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield different functional groups .
Scientific Research Applications
4-Ethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in biochemical assays and as a component in buffer solutions.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it useful in catalyzing various reactions and in the formation of sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the chemical environment in which it is used .
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group at the para position.
Sulfanilic acid: An aromatic sulfonic acid with an amino group.
Uniqueness: 4-Ethylbenzenesulfonic acid is unique due to the presence of the ethyl group, which can influence its reactivity and solubility compared to other sulfonic acids. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Properties
IUPAC Name |
4-ethylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIXOPDYGQCZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046571 | |
Record name | 4-Ethylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-69-1, 57352-34-8 | |
Record name | 4-Ethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057352348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | p-ethylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIG6VCJ1KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-ETHYLBENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Ethylbenzenesulfonic acid acts as a dopant, increasing the electrical conductivity of certain polymers. This is prominently observed in materials like poly(3-hexylthiophene) (P3HT) [] and poly(2,2,6,6-tetramethylpiperidinyloxy methacrylate) (PTMA) []. Its effectiveness stems from its ability to donate charge carriers to the polymer matrix, thereby enhancing charge mobility.
A: In organic solar cells, this compound not only enhances charge transport in polymers like P3HT [] but also contributes to improved morphology. Research indicates that EBSA doping promotes the formation of advanced phase segregation morphology within the active layer of these solar cells, further contributing to increased power conversion efficiency [].
A: While this compound doping significantly influences the electronic properties of polymers, X-ray scattering experiments suggest that it does not lead to significant perturbations in the local structure of the polymer backbone []. This finding is crucial in understanding the mechanism behind the observed changes in thermoelectric properties upon doping.
A: DL-Cysteine salts of this compound, or DL-4-EB salts, exhibit unique properties crucial for optical resolution. Studies using infrared spectroscopy, solubility analyses, and thermodynamic assessments have revealed that while these salts exist as conglomerates at room temperature, they demonstrate the ability to form a racemic compound at their melting point []. This characteristic makes them suitable for optical resolution via preferential crystallization techniques, a process significantly aided by the specific properties imparted by this compound [].
A: Comparing this compound (EBSA) to (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FTS) reveals intriguing differences in their doping effects on the thermoelectric properties of polymers like PBTTT []. When applied through vapor deposition, FTS-doped films exhibit significantly higher Seebeck coefficients compared to EBSA-doped films at comparable conductivity levels. This suggests that while both dopants enhance conductivity, FTS may offer advantages in achieving higher thermoelectric power factors.
A: Research has explored the incorporation of this compound into wearable supercapacitor-integrated strain sensors. Specifically, iron(III)-4-Ethylbenzenesulfonic acid surface-treated thermoplastic polyurethane/reduced graphene oxide/polypyrrole composite films have shown promise in this domain. These films exhibit desirable electrochemical performance for supercapacitor applications and demonstrate good biocompatibility, highlighting their potential for wearable sensor technologies [].
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